molecular formula C18H38 B084348 8-Methylheptadecane CAS No. 13287-23-5

8-Methylheptadecane

Katalognummer B084348
CAS-Nummer: 13287-23-5
Molekulargewicht: 254.5 g/mol
InChI-Schlüssel: AFKUSTCGONJZHE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methylheptadecane is a saturated hydrocarbon with a molecular formula of C18H38. It is a long-chain alkane that is commonly used in scientific research for various purposes.

Wirkmechanismus

The mechanism of action of 8-Methylheptadecane is not well understood. However, it is believed to act as a non-polar solvent that can dissolve non-polar compounds, such as lipids. It is also believed to have a low toxicity profile, making it a suitable solvent for use in biological research.
Biochemical and Physiological Effects:
8-Methylheptadecane has no known biochemical or physiological effects on humans or animals. However, it is known to have a low toxicity profile, which makes it a safe solvent for use in biological research.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 8-Methylheptadecane is its low toxicity profile, which makes it a safe solvent for use in biological research. It is also a non-polar solvent that can dissolve non-polar compounds, such as lipids. However, its low polarity also makes it less effective in dissolving polar compounds. Additionally, it has a high boiling point, which can make it difficult to remove from samples.

Zukünftige Richtungen

There are several future directions for the use of 8-Methylheptadecane in scientific research. One potential direction is the development of new methods for its synthesis that are more efficient and cost-effective. Another potential direction is the use of 8-Methylheptadecane as a solvent for the extraction of other types of compounds, such as proteins and carbohydrates. Additionally, further research is needed to better understand the mechanism of action of 8-Methylheptadecane and its potential applications in biological research.
Conclusion:
In conclusion, 8-Methylheptadecane is a saturated hydrocarbon commonly used in scientific research for various purposes. Its low toxicity profile, non-polar nature, and ability to dissolve non-polar compounds make it a suitable solvent for use in biological research. However, its low polarity and high boiling point can limit its effectiveness in certain applications. Further research is needed to better understand its mechanism of action and potential applications in biological research.

Synthesemethoden

8-Methylheptadecane can be synthesized through various methods, including the catalytic hydrogenation of olefins, the reduction of fatty acids, and the pyrolysis of petroleum. The most common method used for its synthesis is through the catalytic hydrogenation of olefins. This method involves the reaction of olefins with hydrogen gas in the presence of a catalyst, such as nickel or platinum.

Wissenschaftliche Forschungsanwendungen

8-Methylheptadecane has various scientific research applications. It is commonly used as a reference compound in gas chromatography-mass spectrometry (GC-MS) analysis. It is also used as a standard for the calibration of GC-MS instruments. Additionally, it is used as a solvent for the extraction of lipids from biological samples.

Eigenschaften

CAS-Nummer

13287-23-5

Produktname

8-Methylheptadecane

Molekularformel

C18H38

Molekulargewicht

254.5 g/mol

IUPAC-Name

8-methylheptadecane

InChI

InChI=1S/C18H38/c1-4-6-8-10-11-13-15-17-18(3)16-14-12-9-7-5-2/h18H,4-17H2,1-3H3

InChI-Schlüssel

AFKUSTCGONJZHE-UHFFFAOYSA-N

SMILES

CCCCCCCCCC(C)CCCCCCC

Kanonische SMILES

CCCCCCCCCC(C)CCCCCCC

Andere CAS-Nummern

13287-23-5

Synonyme

HEPTADECANE,8-METHYL-

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.